molecular formula C12H8ClNO B156769 2-(2-Chlorobenzoyl)pyridine CAS No. 1694-57-1

2-(2-Chlorobenzoyl)pyridine

Cat. No.: B156769
CAS No.: 1694-57-1
M. Wt: 217.65 g/mol
InChI Key: XSPNJXJVXUZKPE-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)pyridine (2-CBP) is an organic compound with a unique chemical structure that has been studied for its synthesis, mechanism of action, and potential applications in scientific research. 2-CBP is composed of a benzene ring with two chlorine atoms and a pyridine ring. This molecule has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Photolytic and Photocatalytic Degradation

Pyridine derivatives like 2-(2-Chlorobenzoyl)pyridine are utilized in studying the kinetics and mechanisms of photolytic and photocatalytic degradation, particularly in aqueous solutions. This research is significant for removing hazardous substances from wastewater due to their adverse effects on ecosystems and human health. The degradation and mineralization of these compounds are studied under various conditions, contributing to environmental remediation strategies (Stapleton et al., 2010).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of pyridine derivatives have been explored extensively. For instance, 2,6-bis(pyrazolyl)pyridines and related ligands have been investigated for their versatile roles in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Antibacterial and Antifungal Activities

Pyridine nucleus, an integral part of this compound, plays a crucial role in medicine and agriculture. New derivatives have been synthesized and assessed for their biological activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Bhuva et al., 2015).

Water Treatment and Purification

Research on the degradation mechanism of pyridine derivatives in drinking water has been conducted. This involves using systems like dielectric barrier discharge (DBD) to remove nitrogen heterocyclic compounds, demonstrating potential applications in water purification processes (Li et al., 2017).

Synthesis and Applications in Pharmaceuticals and Agrochemicals

The synthesis of pyridine derivatives, such as 2-chloro-5-trifluoromethyl pyridine, has been summarized, with an emphasis on their applications as intermediates in pharmaceuticals, agrochemicals, and biochemicals. This research highlights the diverse industrial applications of these compounds (Zheng-xiong, 2004).

Chemical Sensing and Catalysis

Pyridine derivatives have been employed as chemosensors for detecting ions like fluoride, showcasing their utility in developing sensitive and selective chemical sensors. Additionally, their use in catalysis, particularly in reactions like direct arylation and C-H activation, has been explored, indicating their significance in organic synthesis (Chetia & Iyer, 2008).

Properties

IUPAC Name

(2-chlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPNJXJVXUZKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168707
Record name Methanone, (2-chlorophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694-57-1
Record name Methanone, (2-chlorophenyl)-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-chlorophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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